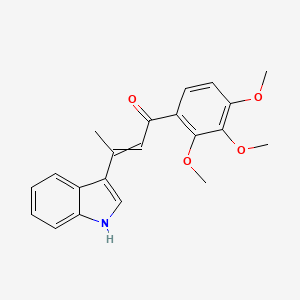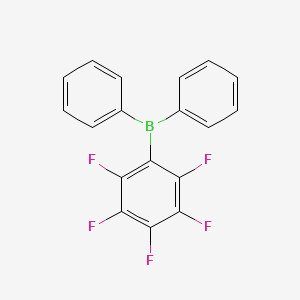
(Pentafluorophenyl)(diphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)(diphenyl)borane is a boron-containing compound known for its unique chemical properties and applications. It is a type of triarylborane, characterized by the presence of pentafluorophenyl and diphenyl groups attached to a boron atom. This compound is recognized for its strong Lewis acidity, making it a valuable catalyst in various organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)(diphenyl)borane typically involves the reaction of pentafluorophenyl lithium with diphenylboron dichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction mixture is then quenched with water, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (Pentafluorophenyl)(diphenyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, where the pentafluorophenyl or diphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
Oxidation: Boronic acids and boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)(diphenyl)borane is primarily based on its ability to act as a Lewis acid. It accepts electron pairs from donor molecules, facilitating various chemical transformations. The pentafluorophenyl and diphenyl groups enhance its stability and reactivity by providing electron-withdrawing effects, which increase the electrophilicity of the boron center .
Molecular Targets and Pathways:
Lewis Acid Catalysis: It activates substrates by coordinating to electron-rich sites, making them more susceptible to nucleophilic attack.
Frustrated Lewis Pairs (FLP): It forms FLPs with suitable Lewis bases, enabling unique reactivity patterns, including hydrogenation and bond activation.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Diphenylborane: Less reactive compared to (Pentafluorophenyl)(diphenyl)borane due to the absence of electron-withdrawing pentafluorophenyl groups.
Pentafluorophenylboronic Acid: Used in Suzuki coupling reactions but lacks the strong Lewis acidity of this compound.
Uniqueness: this compound stands out due to its balanced reactivity and stability. The combination of pentafluorophenyl and diphenyl groups provides a unique electronic environment that enhances its catalytic performance while maintaining stability under various reaction conditions .
Properties
CAS No. |
154735-10-1 |
|---|---|
Molecular Formula |
C18H10BF5 |
Molecular Weight |
332.1 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-diphenylborane |
InChI |
InChI=1S/C18H10BF5/c20-14-13(15(21)17(23)18(24)16(14)22)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
NLPAWLVRMLHDPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
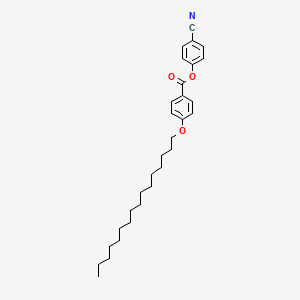
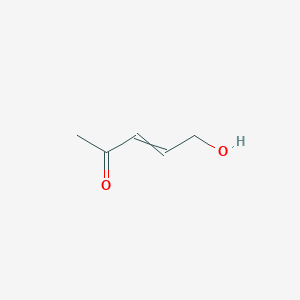
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
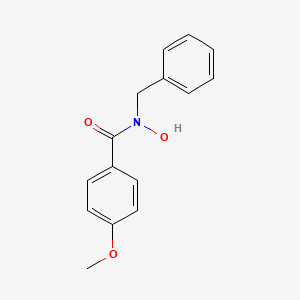
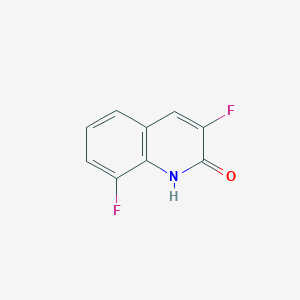

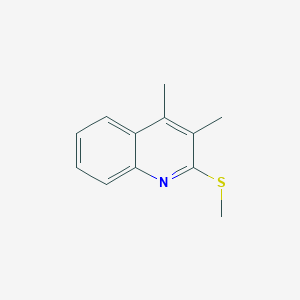
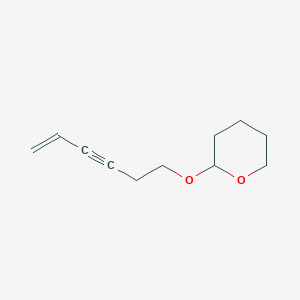
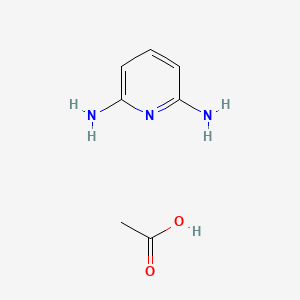
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
